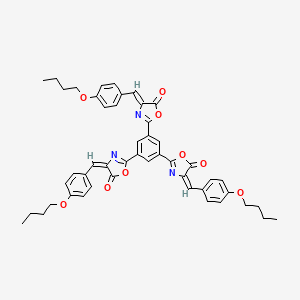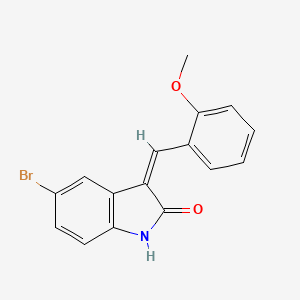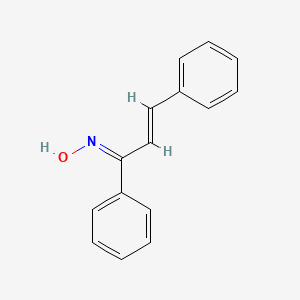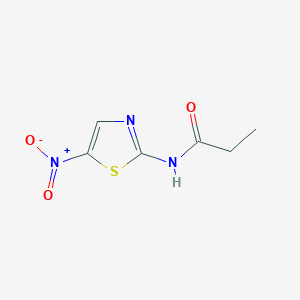
OL-5(4H)-One
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OL-5(4H)-One is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OL-5(4H)-One typically involves several steps, including the preparation of intermediate compounds and the use of specific reagents and conditions. One common method involves the use of piperonal and 4-methoxyacetophenone in ethanol, followed by the addition of aqueous sodium hydroxide . This reaction yields the desired compound through a series of intermediate steps.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
OL-5(4H)-One undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the compound’s reactive functional groups, which allow it to interact with different reagents under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield epoxides, while reduction reactions can produce alcohols or other reduced forms of the compound .
Scientific Research Applications
OL-5(4H)-One has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of OL-5(4H)-One involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact mechanism depends on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
OL-5(4H)-One can be compared with other similar compounds, such as:
1-(2-Methoxyethyl)-3,3-dialkyl-3,4-dihydroisoquinolines: These compounds share similar structural features and reactivity patterns.
Betulin and Betulic Acid: These triterpenoids have similar biological activities and are used in related research applications.
Cholesterol Derivatives: Compounds like 5B,6B-Epoxy-Cholesterol have similar chemical properties and are studied for their biological effects.
This compound stands out due to its unique combination of stability, reactivity, and versatility, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C48H45N3O9 |
|---|---|
Molecular Weight |
807.9 g/mol |
IUPAC Name |
(4E)-4-[(4-butoxyphenyl)methylidene]-2-[3-[(4Z)-4-[(4-butoxyphenyl)methylidene]-5-oxo-1,3-oxazol-2-yl]-5-[(4E)-4-[(4-butoxyphenyl)methylidene]-5-oxo-1,3-oxazol-2-yl]phenyl]-1,3-oxazol-5-one |
InChI |
InChI=1S/C48H45N3O9/c1-4-7-22-55-37-16-10-31(11-17-37)25-40-46(52)58-43(49-40)34-28-35(44-50-41(47(53)59-44)26-32-12-18-38(19-13-32)56-23-8-5-2)30-36(29-34)45-51-42(48(54)60-45)27-33-14-20-39(21-15-33)57-24-9-6-3/h10-21,25-30H,4-9,22-24H2,1-3H3/b40-25-,41-26+,42-27+ |
InChI Key |
JNKAOZCGIYZQET-ARIBAKDNSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC(=CC(=C3)C4=N/C(=C\C5=CC=C(C=C5)OCCCC)/C(=O)O4)C6=N/C(=C/C7=CC=C(C=C7)OCCCC)/C(=O)O6 |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=CC(=C3)C4=NC(=CC5=CC=C(C=C5)OCCCC)C(=O)O4)C6=NC(=CC7=CC=C(C=C7)OCCCC)C(=O)O6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-[(Phenylformamido)imino]methyl]phenyl 4-methoxybenzoate](/img/structure/B11106369.png)
![2-(4-tert-butylphenyl)-N-[(E)-(2,4-dichlorophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11106378.png)
![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B11106391.png)
![3-[(2-Aminophenyl)sulfanyl]-1-(furan-2-yl)-3-(4-methylphenyl)propan-1-one](/img/structure/B11106398.png)




![2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B11106430.png)
![4-methoxy-N-(2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B11106431.png)
![4,4'-{[4-(hexyloxy)phenyl]methanediyl}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B11106436.png)
![N'-[(E)-(4-cyanophenyl)methylidene]-9H-fluorene-9-carbohydrazide](/img/structure/B11106441.png)
![4-bromo-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11106442.png)
![N-[4-bromo-2-({4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}carbonyl)phenyl]-4-chlorobenzenesulfonamide](/img/structure/B11106445.png)
